B1575526 Myristoyl Pentapeptide-11

Myristoyl Pentapeptide-11

カタログ番号 B1575526
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Myristoyl Pentapeptide-11 is the product of the reaction of myristic acid and Pentapeptide-11, containing glutamine, glycine, lysine and methionine residues.

科学的研究の応用

Neurophysiological Functions and Pathophysiology

Myristoyl Pentapeptide-11, also associated with myristoylated alanine-rich C kinase substrate (MARCKS), plays a significant role in neurophysiological functions such as neurotransmitter release and re-uptake. Studies have indicated its involvement in the pathophysiology of mood disorders. For instance, altered expression and phosphorylation of MARCKS were observed in the prefrontal cortex and hippocampus of suicide victims, suggesting its association with depressive disorders (Pandey et al., 2003). Moreover, MARCKS is implicated in cellular processes related to cytoskeletal restructuring, synaptic trafficking, and neurotransmitter release, indicating its broader significance in brain function and pathology (Tatsumi et al., 2005).

Cellular and Molecular Mechanisms

At a cellular level, myristoylated proteins like MARCKS are involved in critical processes. For instance, the enzyme N-myristoyltransferase, responsible for myristoylation, has been found to be overexpressed and hypermethylated in certain tissues of severely obese individuals, indicating its relevance in metabolic processes and potentially offering a target for therapeutic intervention (Selvakumar et al., 2004). Furthermore, the role of myristoylated proteins in signal transduction and regulatory functions, as seen in the case of myristyl nicotinate, highlights their importance in skin health and potentially in mitigating actinic skin damage (Jacobson et al., 2007).

Therapeutic Potential and Drug Delivery

Myristoyl Pentapeptide-11 and related compounds also show therapeutic potential. Asciminib, for instance, a specifically targeting the ABL myristoyl pocket (STAMP) inhibitor, demonstrates efficacy in patients with chronic myeloid leukemia resistant to other tyrosine kinase inhibitors, signifying the therapeutic relevance of targeting myristoylated protein interactions (Réa et al., 2021). Additionally, the fatty acid composition of adipose tissue, including myristic acid, serves as a biological marker for dairy fat intake, indicating the potential for dietary monitoring and its implications for health and disease (Wolk et al., 2001).

特性

製品名

Myristoyl Pentapeptide-11

保存方法

Common storage 2-8℃, long time storage -20℃.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。